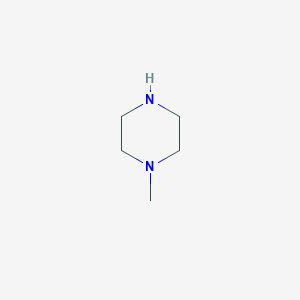

1-Methylpiperazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOAHINGSUIXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021898 | |

| Record name | 1-Methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Methylpiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.0 [mmHg] | |

| Record name | 1-Methylpiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-01-3 | |

| Record name | 1-Methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92I95EL9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for 1-methylpiperazine, a crucial intermediate in the pharmaceutical and chemical industries. This document details various synthetic routes, from established industrial processes to modern "green" methodologies, offering comparative data and detailed experimental protocols to inform laboratory and process development decisions.

Introduction

This compound is a heterocyclic amine that serves as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including antipsychotics, antihistamines, and anti-cancer agents. Its structural motif is prevalent in a wide array of commercially successful drugs. The efficient and selective synthesis of this compound is therefore of significant interest to the drug development and fine chemicals sectors. This guide explores the core synthetic strategies, focusing on their chemical mechanisms, reaction conditions, yields, and by-product profiles.

Major Synthesis Pathways

Several distinct chemical routes have been established for the synthesis of this compound. The selection of a particular pathway is often dictated by factors such as raw material cost and availability, desired scale of production, and environmental considerations. The most prominent methods are detailed below.

Reductive Amination of Piperazine (B1678402) (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic and widely used method for the N-methylation of primary and secondary amines. In the context of this compound synthesis, piperazine is reacted with formaldehyde (B43269) and formic acid. Formaldehyde serves as the source of the methyl group, while formic acid acts as the reducing agent.

The reaction proceeds through the formation of an iminium ion intermediate from piperazine and formaldehyde. This intermediate is then reduced by a hydride transfer from formic acid, yielding this compound and carbon dioxide.[1][2] A key advantage of this method is that it inherently avoids the formation of quaternary ammonium (B1175870) salts, as a tertiary amine cannot form another iminium ion under these conditions.[2]

dot

Caption: Eschweiler-Clarke reaction mechanism for this compound synthesis.

Direct Alkylation of Piperazine

Direct alkylation of piperazine with a methylating agent is another common approach. This method involves the nucleophilic substitution of a methyl halide or sulfate (B86663) by one of the secondary amine groups of piperazine.

A significant challenge in this method is controlling the degree of methylation. The mono-methylated product, this compound, is itself a nucleophile and can react further with the methylating agent to form the dialkylated byproduct, 1,4-dimethylpiperazine (B91421). To favor mono-methylation, a large excess of piperazine is typically used.

Common methylating agents include:

-

Methyl Iodide: Highly reactive, often used in laboratory-scale syntheses.[3]

-

Dimethyl Sulfate: A cost-effective but highly toxic methylating agent used industrially.

-

Methyl Chloride: A gaseous reagent that can be used under pressure for industrial production.[4]

dot

Caption: Direct alkylation of piperazine, showing the potential for byproduct formation.

Industrial Synthesis from Diethanolamine (B148213) and Methylamine (B109427)

A major industrial route to this compound involves the reaction of diethanolamine with methylamine at high temperature and pressure over a catalyst.[5] This process is a reductive amination and cyclization reaction.

The reaction is typically carried out at temperatures around 200°C and pressures up to 250 bar.[5] A variety of catalysts can be employed, often containing metals such as copper.[6] This method is well-suited for large-scale continuous production.

dot

Caption: Industrial synthesis of this compound from diethanolamine and methylamine.

Green Synthesis via N-methylethylenediamine and Dimethyl Oxalate (B1200264)

A more recent and environmentally conscious approach involves a two-step synthesis starting from N-methylethylenediamine and dimethyl oxalate.[7] This "green" synthesis route boasts high yield and selectivity with minimal by-product formation.

The first step is an aminolysis reaction between N-methylethylenediamine and dimethyl oxalate to form the intermediate, This compound-2,3-dione (B1305260).[7] In the second step, this intermediate undergoes catalytic hydrogenation using a Raney nickel catalyst to yield this compound.[7]

dot

Caption: A two-step green synthesis pathway for this compound.

Transmethylation of 1,4-Dimethylpiperazine

In many synthesis routes starting from piperazine, 1,4-dimethylpiperazine is an unavoidable byproduct. A method has been developed to convert this byproduct into the desired this compound through a transmethylation reaction.[8] This process involves reacting 1,4-dimethylpiperazine with an organic amine or ammonia (B1221849) in the presence of a catalyst, such as Raney nickel or palladium on carbon.[8] This approach improves the overall atom economy of the primary synthesis.

Comparative Data of Synthesis Pathways

The following table summarizes key quantitative data for the different synthesis methods, allowing for a direct comparison of their efficiencies and operating conditions.

| Synthesis Method | Starting Materials | Catalyst | Temperature (°C) | Pressure | Yield (%) | Selectivity (%) | Conversion (%) | Key Byproducts |

| Eschweiler-Clarke | Piperazine, Formaldehyde, Formic Acid | None (Formic acid is reactant and catalyst) | ~50 | Atmospheric | ~50[5] | Moderate | - | 1,4-dimethylpiperazine |

| Direct Alkylation (CH3Cl) | Piperazine, Methyl Chloride | None | 80-200 | 20-80 psig | ~90 (based on methyl chloride)[4] | Moderate to High | Substantially complete consumption of CH3Cl[4] | 1,4-dimethylpiperazine |

| Industrial Synthesis | Diethanolamine, Methylamine | Copper-containing catalyst | 180-230[6] | 50-300 bar[6] | High (Industrial Process) | High | Complete conversion of diethanolamine in one pass[6] | Low-boiling cleavage products |

| Green Synthesis | N-methylethylenediamine, Dimethyl Oxalate | Raney Nickel (for hydrogenation) | 150-200 (hydrogenation)[7] | 3.0-5.0 MPa (hydrogenation)[7] | 95.11[7] | 96.72[7] | 98.34 (of N-methylethylenediamine)[7] | Minimal |

| Transmethylation | 1,4-Dimethylpiperazine, Amine/Ammonia | Raney Ni or Pd/C | 50-250[8] | 0.2-20 MPa[8] | High | High | - | - |

Experimental Protocols

This section provides detailed experimental procedures for the key synthesis methods discussed. These protocols are based on literature reports and may require optimization for specific laboratory conditions.

Eschweiler-Clarke Synthesis of this compound

Materials:

-

Piperazine hexahydrate

-

Hydrochloric acid

-

Formic acid (e.g., 90%)

-

Formaldehyde (e.g., 37% aqueous solution)

-

Sodium hydroxide (B78521) solution

Procedure:

-

In a reaction vessel, combine piperazine hexahydrate and hydrochloric acid. Heat the mixture to 45°C.

-

Slowly add a mixture of formic acid and formaldehyde dropwise to the reaction vessel.

-

After the addition is complete, maintain the reaction temperature at approximately 50°C for 2-3 hours.[5]

-

Following the initial reaction period, heat the mixture to reflux and continue until the evolution of carbon dioxide gas ceases.

-

Cool the reaction mixture to 80°C and add hydrochloric acid. Heat the mixture to dryness under steam.[5]

-

To the residue, add methanol and reflux for 30 minutes. Filter the hot mixture to remove piperazine dihydrochloride.

-

Recover the methanol from the filtrate by distillation.

-

Add sodium hydroxide solution to the residue until the pH reaches 14.[5]

-

Distill the aqueous mixture to obtain crude aqueous this compound.

-

Add benzene to the crude product and heat to reflux to remove water azeotropically.

-

Fractionally distill the resulting mixture, collecting the fraction boiling between 132-140°C to obtain anhydrous this compound. The reported yield is approximately 50%.[5]

dot

Caption: Experimental workflow for the Eschweiler-Clarke synthesis of this compound.

Green Synthesis of this compound

Step 1: Aminolysis to form this compound-2,3-dione

Materials:

-

N-methylethylenediamine

-

Dimethyl oxalate

Procedure:

-

React N-methylethylenediamine with dimethyl oxalate in a suitable solvent. The specific solvent and temperature conditions may vary and should be optimized. This aminolysis reaction forms the intermediate, this compound-2,3-dione.[7]

Step 2: Hydrogenation to this compound

Materials:

-

This compound-2,3-dione

-

Raney nickel catalyst

-

Hydrogen gas

-

High-pressure reactor (autoclave)

Procedure:

-

Charge the this compound-2,3-dione intermediate and Raney nickel catalyst into a high-pressure autoclave.

-

Seal the reactor and purge with an inert gas, followed by pressurizing with hydrogen gas to 3.0-5.0 MPa.[7]

-

Heat the reaction mixture to a temperature between 150-200°C with stirring.[7]

-

Maintain these conditions until the reaction is complete (monitor by hydrogen uptake or chromatographic analysis).

-

Cool the reactor, carefully vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.

-

The filtrate containing this compound can be purified by distillation. This method reports an overall yield of 95.11%.[7]

dot

Caption: Experimental workflow for the two-step green synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through a variety of chemical pathways, each with its own set of advantages and disadvantages. The traditional Eschweiler-Clarke reaction offers a straightforward laboratory-scale method, while the reaction of diethanolamine and methylamine is a robust industrial process. The direct alkylation of piperazine provides another route, though control of selectivity can be challenging.

For researchers and drug development professionals focused on sustainability and process efficiency, the "green" synthesis route starting from N-methylethylenediamine and dimethyl oxalate presents a highly attractive option due to its high yield, selectivity, and reduced environmental impact. Additionally, the ability to convert the common byproduct, 1,4-dimethylpiperazine, back to the desired product via transmethylation offers a valuable strategy for improving the overall efficiency of syntheses that produce this impurity.

The choice of synthesis method will ultimately depend on the specific requirements of the project, including scale, cost, purity specifications, and environmental, health, and safety (EHS) considerations. This guide provides the foundational technical information to aid in making an informed decision.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]

- 4. US2905673A - Method for preparing this compound - Google Patents [patents.google.com]

- 5. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

- 8. CN102304102B - Preparation method of 1-methyl piperazine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperazine (C₅H₁₂N₂) is a heterocyclic amine that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its structural motif is incorporated into a variety of active pharmaceutical ingredients (APIs), including antipsychotics, antihistamines, and antibiotics. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the safety and efficacy of resulting drug products. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and its role as a key intermediate in the synthesis of notable pharmaceuticals.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These values are critical for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂N₂ | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Strong ammonia-like | [3] |

| Melting Point | -6 °C | [1] |

| Boiling Point | 138 °C (at 1013 hPa) | [1][4] |

| Density | 0.903 g/mL (at 25 °C) | [1][4] |

| Refractive Index | n20/D 1.466 | [1][4] |

| Vapor Pressure | 12 hPa (at 20 °C) | [1] |

| Vapor Density | 3.5 (vs air) | [4] |

Table 2: Chemical and Solubility Properties of this compound

| Property | Value | Reference(s) |

| pKa (at 25°C) | pKa₁: 4.94 (+2); pKa₂: 9.09 (+1) | [5] |

| pH | 11-12 (50 g/L in H₂O at 20 °C) | [6] |

| Flash Point | 34 °C (closed cup) | [6] |

| Autoignition Temperature | 320 °C | [6] |

| Explosive Limits | 1.2 - 9.9 % (v/v) | [6] |

| Water Solubility | >200 g/L (Highly Soluble) | [3] |

| Solubility in Organic Solvents | Miscible with methanol, ethanol, diethyl ether, and chloroform. | [3][5] |

Role in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of numerous blockbuster drugs. Its piperazine (B1678402) ring is a common feature in centrally active agents, where it often imparts desirable properties such as blood-brain barrier permeability and receptor binding affinity. The diagram below illustrates its role as a precursor to several important APIs.[2][3]

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is essential for research and development. The following sections detail standard laboratory protocols for key parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of this compound, a diprotic base, are determined by potentiometric titration. This method involves monitoring pH changes of a solution of the amine upon the incremental addition of a standardized acid.

Materials:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (Class A)

-

This compound sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

Procedure:

-

Preparation: Prepare a ~1 mM solution of this compound in a reaction vessel. To ensure both protonation states can be observed, acidify the solution to a pH of ~1.8-2.0 with 0.1 M HCl. Add KCl solution to maintain a constant ionic strength.[7]

-

Titration: Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode. Begin stirring.

-

Data Collection: Titrate the solution by adding small, precise increments (e.g., 0.1 mL) of the standardized 0.1 M NaOH solution from the burette.[8]

-

Equilibration: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Endpoint: Continue the titration until the pH reaches approximately 12-12.5, well past the second equivalence point.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. More precisely, the inflection points on the titration curve represent the equivalence points, and the pKa values can be determined from the first and second derivative plots of the curve.[8][9]

Determination of Boiling Point by Micro-Scale (Thiele Tube) Method

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[10][11]

Materials:

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube, making sure the side arm is heated gently and evenly with a small flame.[11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air and then the sample's vapor escape. Continue heating until a rapid, continuous stream of bubbles is observed.

-

Measurement: Remove the heat source. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to be drawn back into the capillary tube.[11][12]

Determination of Density by Digital Density Meter

Based on the oscillating U-tube principle, this is a rapid and highly accurate method for determining the density of liquids.[13][14]

Materials:

-

Digital Density Meter (e.g., compliant with ASTM D4052)

-

Syringe for sample injection

-

This compound sample

-

High-purity water and air for calibration

Procedure:

-

Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water as standards at a specified temperature (e.g., 25 °C).

-

Sample Introduction: Introduce a small volume (typically <1 mL) of the this compound sample into the oscillating U-tube using a syringe, ensuring no air bubbles are present in the measurement cell.[14]

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

Calculation: The instrument's software uses this frequency change, in conjunction with calibration data, to calculate and display the density of the sample.[13]

-

Cleaning: Thoroughly clean the measurement cell with appropriate solvents and dry it before the next measurement.

Workflow for Solubility Determination

The following workflow outlines a general procedure for determining the qualitative and quantitative solubility of a compound like this compound in various solvents.

Safety and Handling

This compound is a flammable, corrosive, and toxic liquid.[14] It can cause severe skin burns and eye damage.[14] Inhalation may be harmful or toxic.[14] It is essential to handle this chemical in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.[1]

Conclusion

The physicochemical properties of this compound dictate its behavior in chemical synthesis and formulation. This guide provides essential data and standardized protocols to support its effective and safe use in research and drug development. A comprehensive understanding of these parameters is fundamental to leveraging this versatile building block for the creation of novel and effective pharmaceutical agents.

References

- 1. chembk.com [chembk.com]

- 2. This compound: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

- 3. This compound | 109-01-3 [chemicalbook.com]

- 4. TRIFLUOPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. store.astm.org [store.astm.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemconnections.org [chemconnections.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 14. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

Spectral Data Analysis of 1-Methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-methylpiperazine (CAS No: 109-01-3), a crucial building block in organic synthesis and pharmaceutical development. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for identification, characterization, and quality control.

Molecular Structure and Spectroscopic Overview

This compound (C₅H₁₂N₂) is a cyclic diamine with a molecular weight of 100.16 g/mol . Its structure consists of a piperazine (B1678402) ring with a methyl group attached to one of the nitrogen atoms. This seemingly simple structure gives rise to a distinct and interpretable set of spectral data, which is fundamental for its unambiguous identification.

The relationship between the molecular structure and the analytical techniques discussed herein is visualized below.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.

¹H NMR Spectral Data

-

Solvent: CDCl₃

-

Frequency: 90 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.88 | Multiplet | 4H | H-3, H-5 (Axial & Equatorial) |

| ~2.37 | Multiplet | 4H | H-2, H-6 (Axial & Equatorial) |

| ~2.26 | Singlet | 3H | N-CH₃ |

| ~1.72 | Singlet (broad) | 1H | N-H |

¹³C NMR Spectral Data

-

Solvent: CDCl₃

-

Frequency: 22.5 MHz

| Chemical Shift (δ) ppm | Assignment |

| 55.2 | C-2, C-6 |

| 46.8 | C-3, C-5 |

| 46.1 | N-CH₃ |

Mass Spectrometry Data

-

Ionization Method: Electron Ionization (EI)

-

Molecular Ion (M⁺): m/z 100

| m/z | Relative Intensity (%) | Proposed Fragment |

| 100 | 58.8 | [C₅H₁₂N₂]⁺ (Molecular Ion) |

| 58 | 100.0 | [C₃H₈N]⁺ |

| 43 | 58.4 | [C₂H₅N]⁺ |

| 56 | 26.2 | [C₃H₆N]⁺ |

| 44 | 21.0 | [C₂H₆N]⁺ |

IR Spectral Data

-

Sample Phase: Gas

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Weak | N-H Stretch |

| 2940 - 2970 | Strong | Asymmetric C-H Stretch (CH₂, CH₃) |

| 2800 - 2850 | Strong | Symmetric C-H Stretch (CH₂, CH₃) |

| ~1450 | Medium | CH₂ Scissoring |

| ~1290 | Medium | C-N Stretch |

| ~1150 | Medium | C-N Stretch |

| ~1010 | Medium | C-C Stretch |

Experimental Protocols

The data presented were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to a concentration of approximately 5-20 mg/0.6 mL for ¹H NMR and 20-50 mg/0.6 mL for ¹³C NMR.[1] The solution is filtered into a 5 mm NMR tube. The spectrum is acquired on an NMR spectrometer, locking on the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed onto the ATR crystal (e.g., diamond). The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr) for analysis by transmission.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is a volatile liquid, making it well-suited for GC-MS analysis. A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared. A small volume (typically 1 µL) is injected into the GC, where it is vaporized. The sample travels through a capillary column (e.g., a (50%-Phenyl)-methylpolysiloxane phase) carried by an inert gas (e.g., helium).[3] The components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer. In the ion source, molecules are typically fragmented by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.[3]

The general workflow for the spectral analysis of a chemical sample is depicted in the following diagram.

Conclusion

The spectral data provided in this guide serve as a reliable reference for the identification and characterization of this compound. The distinct patterns in its NMR, IR, and Mass spectra, when analyzed in conjunction, allow for confident structural confirmation. The outlined experimental protocols provide a foundation for reproducible and accurate analysis in a research or quality control setting.

References

A Technical Guide to Quantum Chemical Calculations for 1-Methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 1-Methylpiperazine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing computational methods to understand and predict the behavior of this important molecule.

Introduction

This compound is a cyclic diamine that serves as a crucial building block in the synthesis of numerous pharmaceutical agents, including antipsychotics, antihistamines, and anti-cancer drugs. A thorough understanding of its three-dimensional structure, conformational flexibility, and electronic characteristics is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating the molecular properties of such compounds at the atomic level. This guide details the theoretical framework, computational methodology, and expected outcomes of such studies on this compound.

Computational Methodology

The quantum chemical calculations detailed herein are predominantly performed using the Gaussian suite of programs. The theoretical model of choice is Density Functional Theory (DFT), which has been proven to provide a good balance between computational cost and accuracy for organic molecules.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically achieved using Becke's three-parameter hybrid functional (B3LYP) in conjunction with the 6-311++G(d,p) basis set.[1] This level of theory is widely used for its reliability in predicting the geometric parameters of organic compounds. The optimization process seeks to find the minimum energy conformation of the molecule on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational model.

Electronic Property Calculations

To understand the electronic nature of this compound, several key properties are calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[1]

-

Mulliken Atomic Charges: Mulliken population analysis is employed to calculate the partial atomic charges on each atom in the molecule. This information provides insights into the charge distribution and potential sites for electrostatic interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.[1]

Experimental Protocols

For the validation of the theoretical results, experimental spectroscopic data is essential. The following are typical protocols for obtaining FT-IR and Raman spectra of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound can be recorded using a Bruker IFS 66V spectrophotometer or a similar instrument. The sample is typically prepared as a KBr pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy

The FT-Raman spectrum can be obtained using a Bruker FRA 106/S FT-Raman spectrometer equipped with a Nd:YAG laser operating at 1064 nm. The spectrum is typically recorded in the range of 4000-100 cm⁻¹ with a resolution of 2 cm⁻¹.

Data Presentation

The following tables summarize the expected quantitative data from quantum chemical calculations on this compound, based on studies of closely related piperazine (B1678402) derivatives.

Optimized Geometrical Parameters

The following table presents the calculated bond lengths, bond angles, and dihedral angles for a this compound derivative, which are expected to be very similar to those of this compound itself.

| Parameter | Atom Pair/Triplet/Quartet | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C-N | ~1.46 |

| C-C | ~1.53 | |

| N-CH₃ | ~1.46 | |

| C-H | ~1.09 | |

| N-H | ~1.01 | |

| Bond Angle (°) | C-N-C | ~110 |

| N-C-C | ~111 | |

| C-N-CH₃ | ~112 | |

| H-C-H | ~109 | |

| Dihedral Angle (°) | C-N-C-C | ~55 (gauche) |

| N-C-C-N | ~-58 (gauche) |

Note: These values are based on published data for 1-benzyl-1-methylpiperazine-1,4-diium salt and serve as a close approximation for this compound.

Vibrational Frequencies

The calculated and experimental vibrational frequencies for key functional groups in this compound are presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| N-H Stretch | ~3350 | ~3340 | ~3345 |

| C-H Stretch (CH₃) | ~2980 (asym), ~2940 (sym) | ~2975, ~2935 | ~2970, ~2930 |

| C-H Stretch (Ring) | ~2900 - ~2800 | ~2850 | ~2845 |

| CH₂ Scissoring | ~1460 | ~1455 | ~1450 |

| N-H Bending | ~1330 | ~1325 | Not observed |

| C-N Stretch | ~1150 | ~1145 | ~1140 |

| C-C Stretch | ~1050 | ~1045 | ~1040 |

| Ring Breathing | ~850 | ~845 | ~855 |

Note: The calculated frequencies are typically scaled by a factor of ~0.96 to account for anharmonicity and basis set limitations.

Electronic Properties

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ 1.5 eV |

| HOMO-LUMO Gap | ~ 7.5 eV |

Mulliken Atomic Charges

The calculated Mulliken atomic charges provide insight into the charge distribution within the molecule.

| Atom | Calculated Charge (e) |

| N1 (with CH₃) | ~ -0.45 |

| N4 (with H) | ~ -0.55 |

| C (adjacent to N1) | ~ -0.10 |

| C (adjacent to N4) | ~ -0.12 |

| C (methyl) | ~ -0.20 |

| H (on N4) | ~ +0.30 |

| H (on C) | ~ +0.10 to +0.15 |

| H (on CH₃) | ~ +0.12 |

Note: These values are based on published data for a this compound derivative and represent an approximation.

Visualizations

The following diagrams, generated using the DOT language, illustrate the workflow of the quantum chemical calculations and the relationships between the calculated properties.

Conclusion

This technical guide has outlined the application of quantum chemical calculations for the comprehensive characterization of this compound. The use of Density Functional Theory with the B3LYP functional and 6-311++G(d,p) basis set provides a robust framework for determining its optimized geometry, vibrational spectra, and key electronic properties. The presented data, based on closely related compounds, offers valuable benchmarks for researchers. The integration of computational and experimental approaches is crucial for a complete understanding of the molecular characteristics of this compound, which in turn can facilitate the design of novel and more effective pharmaceutical agents.

References

An In-Depth Technical Guide to the Reaction Kinetics and Thermodynamics of 1-Methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperazine (1-MPZ) is a versatile cyclic diamine widely employed as a building block in the synthesis of pharmaceuticals, as a solvent for CO2 capture, and in various other chemical processes. A thorough understanding of its reaction kinetics and thermodynamics is paramount for optimizing reaction conditions, ensuring process safety, and enabling rational drug design. This technical guide provides a comprehensive overview of the core kinetic and thermodynamic principles governing key reactions of this compound, including its N-arylation, reaction with carbon dioxide, and ring-opening of epoxides. Detailed experimental protocols, quantitative data summaries, and mechanistic visualizations are presented to serve as a valuable resource for researchers and professionals in the field.

Introduction

This compound is a heterocyclic compound featuring a six-membered ring containing two nitrogen atoms, one of which is methylated. This structural feature imparts distinct reactivity to the molecule, with the secondary amine generally serving as the primary site for nucleophilic attack. Its applications are diverse, ranging from its role as a key intermediate in the synthesis of blockbuster drugs like sildenafil (B151) to its use as an efficient solvent in post-combustion CO2 capture technologies.[1]

This guide delves into the fundamental kinetic and thermodynamic aspects of three major classes of reactions involving this compound:

-

N-Arylation Reactions: Crucial for the synthesis of a vast array of pharmacologically active compounds.

-

Reaction with Carbon Dioxide (CO2): A key process in carbon capture and utilization technologies.

-

Reaction with Epoxides: A fundamental reaction in polymer chemistry and the synthesis of functionalized molecules.

By providing a detailed analysis of these reactions, this document aims to facilitate a deeper understanding of this compound's chemical behavior, thereby aiding in the development of more efficient and sustainable chemical processes.

N-Arylation of this compound

The formation of a carbon-nitrogen bond between an aryl group and this compound is a cornerstone of many synthetic routes in drug discovery and materials science. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction utilized for this purpose.

Reaction Mechanism and Kinetics

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3] The specific kinetics can be influenced by various factors, including the choice of palladium precursor, ligand, base, and solvent.

While specific kinetic data for the N-arylation of this compound is not extensively reported in publicly available literature, the general mechanism suggests that the rate-determining step can vary. In many cases, the oxidative addition of the aryl halide to the Pd(0) complex is considered rate-limiting.[4] However, under certain conditions, the reductive elimination step can also become rate-determining.[5]

The reaction rate is typically independent of the amine concentration, suggesting that the amine enters the catalytic cycle after the rate-determining step.[6]

Logical Diagram: Generalized Buchwald-Hartwig Amination Cycle

References

An In-Depth Technical Guide to the Solubility of 1-Methylpiperazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazine is a cyclic diamine that serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a practical example of its application in pharmaceutical synthesis.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure and available information, a qualitative and estimated solubility profile can be presented. This compound is a polar, hygroscopic liquid that is completely miscible with water and other polar protic solvents.[1][2][3][4] Its solubility in less polar and non-polar solvents is expected to be lower.

For comparative purposes, the solubility of piperazine (B1678402), the parent compound of this compound, is included where available. Given the structural similarity, the solubility behavior of piperazine can provide a useful, albeit approximate, indication of the solubility of this compound.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Formula | Solubility of this compound |

| Water | Polar Protic | H₂O | >200 g/L (Highly Soluble)[2] |

| Methanol | Polar Protic | CH₃OH | Miscible[1][3] |

| Ethanol | Polar Protic | C₂H₅OH | Miscible[1][3] |

| Diethyl Ether | Polar Aprotic | (C₂H₅)₂O | Soluble[1][3] |

| Chloroform | Polar Aprotic | CHCl₃ | Soluble[5] |

| Acetone | Polar Aprotic | C₃H₆O | Soluble |

| Ethyl Acetate | Polar Aprotic | C₄H₈O₂ | Sparingly Soluble (estimated) |

| Toluene | Non-polar | C₇H₈ | Sparingly Soluble (estimated) |

| Hexane | Non-polar | C₆H₁₄ | Sparingly Soluble (estimated) |

Table 2: Solubility of Piperazine in Various Solvents (for reference)

| Solvent | Solvent Type | Formula | Solubility of Piperazine |

| Water | Polar Protic | H₂O | Freely Soluble[6][7] |

| Methanol | Polar Protic | CH₃OH | Readily Soluble[6] |

| Ethanol | Polar Protic | C₂H₅OH | 1 g in 2 mL of 95% alcohol[6] |

| Chloroform | Polar Aprotic | CHCl₃ | Very Soluble[6] |

| Diethyl Ether | Polar Aprotic | (C₂H₅)₂O | Insoluble[8][9] |

| Benzene | Non-polar | C₆H₆ | Slightly Soluble[6] |

| Heptane | Non-polar | C₇H₁₆ | Slightly Soluble[6] |

Experimental Protocols

Determination of Solubility

The following is a generalized experimental protocol for the gravimetric determination of the solubility of a liquid solute like this compound in an organic solvent. This method is based on the preparation of a saturated solution followed by the quantitative analysis of the solute concentration.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Glass vials with airtight seals

-

Volumetric flasks

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add a measured volume of the selected organic solvent to a glass vial.

-

Add an excess amount of this compound to the solvent. The presence of a separate liquid phase of this compound after equilibration is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the formation of a saturated solution.

-

-

Sample Collection and Analysis:

-

After equilibration, stop the agitation and allow the phases to separate.

-

Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

Determine the mass of the collected filtrate.

-

Carefully evaporate the solvent from the volumetric flask using a gentle stream of inert gas or by placing it in a fume hood at ambient temperature. For higher boiling point solvents, a rotary evaporator may be used, followed by drying in an oven at a temperature below the boiling point of this compound.

-

Once the solvent is completely removed, re-weigh the volumetric flask containing the this compound residue.

-

The difference in mass gives the amount of this compound dissolved in the known volume of the solvent.

-

-

Calculation of Solubility:

-

The solubility can be calculated and expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Synthesis of Sildenafil (B151) using this compound

This compound is a key intermediate in the synthesis of Sildenafil, a widely used medication for erectile dysfunction. The following is a representative protocol for the final step of Sildenafil synthesis, which involves the reaction of 1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one, 5-(5-(chlorosulfonyl)-2-ethoxyphenyl)- (intermediate) with this compound.[10]

Objective: To synthesize Sildenafil by reacting the chlorosulfonyl intermediate with this compound.

Materials:

-

5-(5-(chlorosulfonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

-

This compound

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Reaction flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Dissolve the chlorosulfonyl intermediate in dichloromethane in a reaction flask.

-

Cool the solution in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of this compound in dichloromethane dropwise to the reaction mixture while maintaining the temperature below 10 °C.[11]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.[11]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Once the reaction is complete, add water to the reaction mixture and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Sildenafil product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate).[12]

Mandatory Visualization

The following diagram illustrates the key steps in a common synthetic route for Sildenafil, highlighting the role of this compound.

Caption: Synthetic workflow for Sildenafil production.

References

- 1. benchchem.com [benchchem.com]

- 2. N-METHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]

- 3. This compound FOR SYNTHESIS [chembk.com]

- 4. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]

- 5. This compound CAS#: 109-01-3 [m.chemicalbook.com]

- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. Piperazine compounds [m.chemicalbook.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP2125821B1 - Process for the preparation of sildenafil - Google Patents [patents.google.com]

- 12. Sildenafil citrate: Chemical synthesis and pharmaceutical characteristics_Chemicalbook [m.chemicalbook.com]

Screening for Novel Biological Activities of 1-Methylpiperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperazine is a versatile heterocyclic compound widely utilized as a foundational scaffold in medicinal chemistry. While its derivatives have demonstrated a broad spectrum of pharmacological activities, the biological profile of the parent molecule remains less explored. This technical guide provides a comprehensive framework for the systematic screening of this compound for novel biological activities. It outlines a tiered experimental workflow, from initial high-throughput screening to more specific mechanistic assays, and provides detailed protocols for a variety of in vitro bioassays. This document aims to equip researchers with the necessary tools to uncover new therapeutic potentials of this privileged scaffold.

Introduction

This compound is a cyclic diamine that serves as a crucial building block in the synthesis of numerous pharmaceutical agents.[1][2] Its unique structural and physicochemical properties, including its basicity and ability to participate in various chemical reactions, make it an attractive starting point for the development of new drugs.[1] Derivatives of this compound have been shown to possess a wide array of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects.[3] Despite the extensive investigation of its derivatives, this compound itself is primarily considered a synthetic intermediate.[4] This guide proposes a systematic approach to screen this compound for inherent biological activities, potentially revealing novel therapeutic applications for this readily available compound.

Known Biological Activities and Toxicological Profile

While quantitative data on the specific biological activities of this compound are limited, some studies have provided insights into its general effects and the activities of its derivatives.

Antimicrobial and Antifungal Activity

Derivatives of this compound have shown significant antimicrobial and antifungal properties. For instance, certain derivatives have exhibited potent activity against various bacterial and fungal strains, with some compounds demonstrating Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[5] One study reported an MIC of 400 mg/L for 1-(1-naphthyl-methyl)piperazine (NMP), a derivative of this compound, against Salmonella enterica serovar Typhi, indicating that by itself it does not have direct antimicrobial activity but can act as an efflux pump inhibitor.[6]

Cytotoxicity

The cytotoxic potential of this compound and its derivatives has been evaluated in various cell lines. While specific IC50 values for the parent compound are not widely reported, derivatives have shown a range of cytotoxic effects. For example, some phenothiazine (B1677639) derivatives incorporating a piperazine (B1678402) moiety have IC50 values in the micromolar range against cancer cell lines.[7] The safety data sheet for this compound indicates a median lethal dose (LD50) in rats of 2,553 mg/kg (oral), and it is known to cause skin burns and eye damage.

Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of various enzymes. For example, certain N-methyl-piperazine chalcones have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B) with IC50 values in the sub-micromolar range.[8]

Receptor Affinity

Arylpiperazine derivatives are well-known ligands for aminergic G protein-coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors.[9] Some exhibit high affinity for the dopamine D2 receptor and act as partial agonists.[9]

Table 1: Summary of Reported Biological Activity Data for this compound and its Derivatives

| Compound/Derivative Class | Biological Activity | Assay Type | Organism/Cell Line | Quantitative Data (Value, Units) | Reference(s) |

| 1-(1-naphthyl-methyl)piperazine | Efflux Pump Inhibition | MIC reduction | Salmonella enterica serovar Typhi | 16-fold reduction in MIC of ampicillin | [6] |

| This compound | Acute Toxicity | LD50 | Rat (oral) | 2,553 mg/kg | |

| N-methyl-piperazine chalcones | MAO-B Inhibition | Enzyme Inhibition | Purified enzyme | IC50 = 0.71 µM | [8] |

| Arylpiperazine derivatives | Dopamine D2 Receptor Binding | Radioligand Binding | N/A | Ki = 0.74 nM | [9] |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Cytotoxicity | Cell Viability | 3T3 (normal fibroblast) | Viability = 82–95% at 1 µg/mL | [10] |

Proposed Screening Workflow

A tiered approach is recommended for screening this compound for novel biological activities. This workflow allows for a broad initial assessment followed by more focused investigations into promising leads.

Caption: A tiered workflow for screening this compound.

Experimental Protocols

The following section provides detailed methodologies for key in vitro assays relevant to the proposed screening workflow.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11]

Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plate.[11]

-

Prepare the microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculate each well (except for sterility controls) with the microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35-37°C for 16-24 hours for bacteria, or 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth.[11]

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12][13]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[2]

-

Add the solubilization solution to dissolve the formazan crystals.[2]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Screening: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[14]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, L-epinephrine)

-

Detection system (e.g., ELISA for PGE2 quantification or a fluorometric probe)[14]

Procedure:

-

In a suitable reaction vessel, combine the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

-

Add this compound at various concentrations and pre-incubate for a defined period.

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific time at 37°C.

-

Stop the reaction and measure the product formation (e.g., PGE2) using an appropriate detection method.[14]

-

Calculate the percentage of COX inhibition and determine the IC50 value.

Neuroprotective Potential: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on Ellman's method, measures the inhibition of AChE, a key enzyme in the nervous system.[6]

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and this compound at various concentrations.

-

Add the AChE enzyme solution to each well (except the blank).

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.[6]

-

Calculate the percentage of AChE inhibition and determine the IC50 value.

Potential Signaling Pathways for Investigation

Based on the known activities of piperazine derivatives, the following signaling pathways are logical starting points for investigating the mechanism of action of this compound.

Aminergic G Protein-Coupled Receptor (GPCR) Signaling

Many arylpiperazine derivatives are known to interact with aminergic GPCRs, such as dopamine and serotonin receptors.[9] Screening this compound for its ability to modulate these pathways could reveal potential applications in central nervous system disorders.

Caption: Potential interaction of this compound with GPCR signaling.

Tyrosine Kinase Signaling

Derivatives of this compound have been developed as inhibitors of tyrosine kinases such as ABL and c-KIT, which are implicated in cancer. Investigating the effect of this compound on various kinase activities could identify novel anticancer properties.

Caption: Hypothetical inhibition of tyrosine kinase signaling by this compound.

Conclusion

This compound represents a readily accessible chemical scaffold with underexplored biological potential. The systematic screening workflow and detailed experimental protocols provided in this guide offer a robust framework for uncovering novel biological activities. By investigating its effects across a diverse range of assays, from broad antimicrobial and cytotoxicity screens to more specific enzyme and receptor-based assays, researchers can pave the way for the development of new therapeutic agents based on this versatile molecule. The exploration of its activity on key signaling pathways will further elucidate its potential mechanisms of action and guide future drug discovery efforts.

References

- 1. This compound: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. Page loading... [guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. Potential of 1-(1-napthylmethyl)-piperazine, an efflux pump inhibitor against cadmium-induced multidrug resistance in Salmonella enterica serovar Typhi as an adjunct to antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]

- 10. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Piperazine, 1-methyl- [webbook.nist.gov]

Comprehensive Toxicology Profile of 1-Methylpiperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of 1-Methylpiperazine (CAS No. 109-01-3), a heterocyclic organic compound widely used as a building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] This document summarizes key findings on its acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and toxicokinetics. All quantitative data are presented in structured tables, and detailed experimental protocols for key toxicological endpoints are described based on internationally recognized OECD guidelines. Visualizations of proposed metabolic pathways and potential mechanisms of toxicity are provided to facilitate understanding. While significant data exists for acute toxicity, information regarding chronic, reproductive, and developmental toxicity, as well as specific signaling pathway disruptions, is limited.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 109-01-3 | |

| Molecular Formula | C5H12N2 | |

| Molecular Weight | 100.16 g/mol | [3] |

| Appearance | Colorless to almost clear liquid | [2] |

| Boiling Point | 138 °C | [1] |

| Melting Point | -6 °C | [1] |

| Flash Point | 31.5 °C (closed cup) | |

| Solubility | Soluble in water | [4] |

Toxicological Data

Acute Toxicity

This compound exhibits moderate acute toxicity via oral, dermal, and inhalation routes.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2830 µL/kg | |

| LD50 | Rabbit | Dermal | 1341 mg/kg | [4] |

| LC50 | Mouse | Inhalation | 2740 mg/m³ (2 hours) |

Observations in Acute Studies:

-

Oral (mice): Liver effects, changes in renal tubules, and effects on the peripheral motor nerve have been observed.[5]

Skin and Eye Irritation

This compound is corrosive to the skin and causes severe eye damage.

| Endpoint | Species | Result | Reference |

| Skin Corrosion/Irritation | Rabbit | Corrosive | [5] |

| Serious Eye Damage/Irritation | Rabbit | Severe eye damage | [4] |

Sensitization

This compound is considered a skin sensitizer.[4][5][6]

Genotoxicity

Limited data is available on the genotoxicity of this compound. One safety data sheet reports negative results in both a bacterial reverse mutation assay (Ames test) and an in vitro chromosome aberration test. However, detailed study reports are not publicly available.

It is crucial to note that the N-nitroso derivative, 1-nitroso-4-methylpiperazine , has been shown to be a potent nasal carcinogen and genotoxic agent in rats following inhalation.[7][8][9] This raises concerns about the potential for endogenous or environmental nitrosation of this compound.

Carcinogenicity

There are no direct studies on the carcinogenicity of this compound. It is not classified as a carcinogen by the International Agency for Research on Cancer (IARC). However, the potent carcinogenicity of its nitroso-derivative warrants caution.[7][8][9]

Chronic Toxicity

Data on the chronic toxicity of this compound is limited. It has been described as an occupational hepatotoxin, with prolonged or repeated exposure potentially leading to liver damage.[6]

Reproductive and Developmental Toxicity

One source suggests that this compound is suspected of damaging fertility or the unborn child, but detailed studies are lacking.[10]

Toxicokinetics and Metabolism

Absorption, Distribution, and Excretion

Metabolism

The metabolism of this compound has not been fully elucidated. However, based on studies of other piperazine-containing compounds, the primary metabolic pathways are likely to involve N-demethylation and oxidation of the piperazine (B1678402) ring.[11] These reactions are typically catalyzed by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 and CYP2C19 being identified as key enzymes in the metabolism of similar structures.[12][13]

The proposed metabolic pathway for this compound is illustrated below.

Potential Mechanisms of Toxicity

Hepatotoxicity

The hepatotoxicity of piperazine derivatives may be linked to the upregulation of key enzymes involved in cholesterol and lipid biosynthesis.[14][15] Studies on other piperazine-containing drugs suggest that the sterol regulatory element-binding protein (SREBP-1) transcription factor could be a key player in this process.[14][15] This may increase the risk of phospholipidosis and steatosis.

The proposed signaling pathway for piperazine-induced hepatotoxicity is depicted below.

Neurotoxicity

While not fully understood for this compound, some piperazine derivatives are known to have effects on the central nervous system. The observation of convulsions in mice upon inhalation suggests a potential for neurotoxicity.[5][6]

Experimental Protocols

The following are summaries of standard protocols for key toxicological endpoints, based on OECD guidelines.

Acute Oral Toxicity (OECD 423)

This method involves a stepwise procedure with the use of a minimum number of animals. A starting dose is administered to a group of three animals (typically female rats). The outcome (mortality or survival) determines the next step: either stopping the test and classifying the substance, or dosing another group of three animals at a lower or higher fixed dose level. Animals are observed for up to 14 days for signs of toxicity and mortality.

Acute Dermal Irritation/Corrosion (OECD 404)

A single dose of the test substance is applied to a small area of the skin of an animal (typically an albino rabbit) for four hours. The treated area is then washed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified time points for up to 14 days to assess the degree and reversibility of irritation.

Acute Eye Irritation/Corrosion (OECD 405)

A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit). The eye is then examined for signs of irritation, including corneal opacity, iris lesions, and conjunctival redness and swelling, at specific intervals for up to 21 days to evaluate the severity and reversibility of the effects.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the control.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This in vitro genotoxicity test detects micronuclei in the cytoplasm of interphase cells. Micronuclei are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. Mammalian cells are exposed to the test substance, and the frequency of micronucleated cells is analyzed to assess for clastogenic and aneugenic effects.

Conclusion and Data Gaps

This compound is a chemical with moderate acute toxicity, is corrosive to skin and eyes, and is a skin sensitizer. While some data suggests it is not genotoxic in vitro, the potent carcinogenicity and genotoxicity of its nitroso-derivative is a significant concern.

Key data gaps in the toxicological profile of this compound include:

-

Chronic Toxicity: No-Observed-Adverse-Effect Level (NOAEL) from repeated dose studies are not available.

-

Reproductive and Developmental Toxicity: Comprehensive studies are needed to confirm or refute the suspicion of reproductive toxicity.

-

Carcinogenicity: A long-term carcinogenicity bioassay of this compound itself has not been conducted.

-

Toxicokinetics: Detailed information on the absorption, distribution, metabolism, and excretion of this compound is required for a complete risk assessment.

-

Mechanisms of Toxicity: Further research is needed to elucidate the specific signaling pathways involved in its toxicity, particularly hepatotoxicity and potential neurotoxicity.

Further research in these areas is crucial for a more complete understanding of the toxicological profile of this compound and for ensuring its safe handling and use in various industrial and research applications.

References

- 1. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Uses and Hazards of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]

- 3. This compound | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

- 7. Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. researchgate.net [researchgate.net]